molecular formula C20H39NO4 B12736256 Tridecanoyl carnitine CAS No. 142674-35-9

Tridecanoyl carnitine

Cat. No.: B12736256
CAS No.: 142674-35-9
M. Wt: 357.5 g/mol
InChI Key: OLAOWMDKXPIITQ-UHFFFAOYSA-N
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Description

Tridecanoyl carnitine (C13:0-carnitine) is a long-chain fatty acyl-L-carnitine ester with the molecular formula C₂₀H₄₀NO₄⁺ and a molecular weight of 358.2944 g/mol . It plays a critical role in mitochondrial β-oxidation by facilitating the transport of tridecanoic acid (a 13-carbon fatty acid) across the inner mitochondrial membrane. This compound has been identified in metabolomic studies investigating cytotoxic effects in plant extracts and as a biomarker in breast cancer patients undergoing neoadjuvant chemotherapy . Its detection in biological samples, such as urine and serum, relies on advanced analytical techniques like tandem mass spectrometry (MS) and high-performance liquid chromatography (HPLC) .

Properties

CAS No.

142674-35-9

Molecular Formula

C20H39NO4

Molecular Weight

357.5 g/mol

IUPAC Name

3-tridecanoyloxy-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C20H39NO4/c1-5-6-7-8-9-10-11-12-13-14-15-20(24)25-18(16-19(22)23)17-21(2,3)4/h18H,5-17H2,1-4H3

InChI Key

OLAOWMDKXPIITQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Tridecanoyl carnitine can be synthesized through the esterification of carnitine with tridecanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more advanced techniques such as enzymatic esterification, where specific enzymes are used to catalyze the reaction under milder conditions. This method can offer higher specificity and yield compared to traditional chemical methods. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: Tridecanoyl carnitine can undergo various chemical reactions, including:

    Oxidation: The fatty acid moiety can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester bond can be reduced to form alcohols.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Tridecanone or tridecanal.

    Reduction: Tridecanol.

    Substitution: Various substituted carnitine derivatives depending on the nucleophile used.

Scientific Research Applications

Tridecanoyl carnitine has been studied extensively for its roles in various fields:

    Chemistry: It serves as a model compound for studying esterification and fatty acid metabolism.

    Biology: It is involved in the transport of fatty acids into mitochondria, making it crucial for energy metabolism.

    Medicine: It has potential therapeutic applications in treating metabolic disorders and conditions related to fatty acid oxidation.

    Industry: It is used in the production of dietary supplements and nutraceuticals due to its role in energy metabolism.

Mechanism of Action

Tridecanoyl carnitine exerts its effects primarily through its role in fatty acid transport and metabolism. It facilitates the transport of long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. This process is crucial for maintaining energy homeostasis, especially in tissues with high energy demands such as muscles and the heart. The molecular targets involved include carnitine palmitoyltransferase I and II, which are key enzymes in the carnitine shuttle system.

Comparison with Similar Compounds

Structural and Chemical Comparison with Similar Acylcarnitines

Acylcarnitines are classified based on their fatty acid chain length: short-chain (C2–C6), medium-chain (C8–C12), and long-chain (≥C14). Tridecanoyl carnitine (C13) occupies a transitional position between medium- and long-chain species. Key structural and functional differences are summarized below:

Table 1: Structural and Physicochemical Properties
Compound Chain Length Molecular Formula Molecular Weight (g/mol) Key Fragmentation Patterns (m/z) Biological Compartment
This compound C13 C₂₀H₄₀NO₄⁺ 358.2944 340, 322, 294 Mitochondria, Serum
Dodecadienyl carnitine C12 C₁₉H₃₆NO₃⁺ 326.2678 308, 252 Mitochondria
Decanoyl carnitine C10 C₁₇H₃₄NO₄⁺ 316.2483 298, 280 Mitochondria, Peroxisomes
Acetylcarnitine C2 C₉H₁₈NO₄⁺ 204.1230 144, 85 Cytosol, Mitochondria

Key Observations :

  • Chain Length and Solubility : Longer chains (e.g., C13) exhibit greater hydrophobicity, influencing their partitioning into lipid-rich membranes and interaction with transporters like OCTN2 .
  • Fragmentation Patterns: this compound produces distinct MS/MS fragments (m/z 340, 322) due to neutral losses of H₂O and CO₂, differentiating it from shorter-chain species .

Metabolic Pathways and Enzyme Specificity

Acylcarnitines are synthesized by carnitine acyltransferases, which exhibit substrate specificity based on chain length:

Table 2: Enzyme Specificity and Metabolic Roles
Enzyme Preferred Chain Length Localization Role in Tridecanoyl Metabolism
Carnitine palmitoyltransferase 1 (CPT1) C14–C18 Mitochondrial outer membrane Initiates transport of long-chain acyl groups; may partially act on C13
Carnitine octanoyltransferase (CROT) C6–C10 Peroxisomes Not involved in C13 metabolism
Carnitine acetyltransferase (CrAT) C2–C4 Mitochondria, peroxisomes Irrelevant to C13

Key Findings :

  • This compound is primarily metabolized by CPT1 in mitochondria, unlike shorter-chain species (e.g., C2–C10), which utilize peroxisomal or cytosolic enzymes .
  • Malonyl-CoA, a regulator of fatty acid oxidation, inhibits CPT1 activity, indirectly modulating C13-carnitine levels during fed states .

Analytical Detection and Quantification

This compound is quantified using MS-based platforms, often coupled with chromatographic separation:

Table 3: Analytical Performance Across Methods
Technique Limit of Detection (LOD) Quantitation Range Chain Length Specificity Reference
HPLC-ESI-MS/MS 0.1 µmol/L 0.5–100 µmol/L Broad (C2–C18)
GC-MS 1.0 µmol/L 5–200 µmol/L Limited to volatile derivatives (C2–C10)
NMR 10 µmol/L 20–500 µmol/L Low specificity for isomers

Insights :

  • HPLC-MS/MS is optimal for detecting C13-carnitine due to superior sensitivity and specificity .
  • Isotope dilution methods (e.g., ²H₉-labeled carnitine) improve accuracy in complex matrices like urine .
Energy Metabolism
  • This compound facilitates β-oxidation of long-chain fatty acids, contributing to ATP production. Deficiencies in long-chain acylcarnitine transport are linked to muscle weakness and cardiomyopathy .
Clinical Significance
  • Reproductive Health : Long-chain acylcarnitines (C14–C18) are depleted in follicular fluid of IVF patients with high oocyte yield, whereas C13-carnitine trends remain understudied .

Research Findings and Clinical Relevance

  • Chemotherapy Response: this compound was identified as a significant metabolite in breast cancer patients with poor response to neoadjuvant chemotherapy (p < 0.05) .
  • Tumor Microenvironment: In murine models, C13-carnitine levels decreased during tumor progression, contrasting with stable O-propanoyl-L-carnitine (C3) .

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for quantifying Tridecanoyl carnitine (C13 acylcarnitine) in biological samples?

  • Methodological Answer : this compound is typically quantified using tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC). For instance, dried blood spots, plasma, or urine samples are processed via electrospray ionization (ESI) MS/MS, which enables precise differentiation of acylcarnitines based on their mass-to-charge (m/z) ratios. Isotopically labeled internal standards (e.g., deuterated carnitine derivatives) improve accuracy by correcting for matrix effects . High-performance liquid chromatography (HPLC) with UV detection is also employed for free and total carnitine analysis, achieving coefficients of variation <5% .

Q. How does this compound participate in mitochondrial fatty acid transport?

  • Methodological Answer : this compound facilitates the transport of C13 fatty acids into mitochondria via the carnitine shuttle. Carnitine palmitoyltransferase I (CPT1) catalyzes the conversion of Tridecanoyl-CoA to this compound at the outer mitochondrial membrane. A carnitine-acylcarnitine translocase then transports it into the mitochondrial matrix, where CPT2 reconverts it to Tridecanoyl-CoA for β-oxidation. Experimental validation involves CPT1/2 activity assays using radiolabeled substrates or mitochondrial isolation protocols to track acyl group flux .

Advanced Research Questions

Q. How can researchers resolve contradictory findings in this compound levels across clinical or experimental studies?

  • Methodological Answer : Contradictions often arise from analytical variability (e.g., differences in MS/MS calibration) or biological factors (e.g., diurnal fluctuations, dietary intake). To address this:

  • Standardize pre-analytical protocols (e.g., fasting sample collection, uniform anticoagulants).
  • Use isotopically labeled internal standards to normalize inter-laboratory variability .
  • Conduct longitudinal studies to account for temporal metabolic changes .
  • Apply multivariate statistical models to adjust for confounding variables (e.g., age, comorbidities) .

Q. What experimental designs are optimal for studying this compound’s role in metabolic disorders?

  • Methodological Answer :

  • Targeted Metabolomics : Quantify this compound alongside other acylcarnitines (e.g., C16, C18) in plasma using LC-MS/MS to identify disease-specific profiles .
  • Genetic Models : Use CRISPR-edited cell lines or knockout mice lacking carnitine transporters (e.g., OCTN2) to study this compound accumulation and its metabolic consequences .
  • Tracer Studies : Administer ¹³C-labeled fatty acids to track this compound synthesis and turnover rates in vivo .

Q. How can this compound profiles be integrated with omics data to elucidate metabolic dysregulation?

  • Methodological Answer :

  • Multi-Omics Integration : Combine acylcarnitine data (from MS/MS) with transcriptomic (RNA-seq) or proteomic data to identify pathways like β-oxidation or insulin signaling. Tools like weighted gene co-expression network analysis (WGCNA) link metabolite clusters to gene modules .
  • Pathway Enrichment : Use platforms such as MetaboAnalyst to map this compound levels to KEGG pathways, highlighting disruptions in lipid metabolism .

Q. What are the key methodological challenges in distinguishing this compound isomers (e.g., branched-chain vs. straight-chain)?

  • Methodological Answer : Isomeric separation requires ultra-high-performance LC (UHPLC) with specialized columns (e.g., C18 with 1.7-µm particles) and optimized gradient elution. MS/MS fragmentation patterns (e.g., characteristic neutral losses) further differentiate isomers. For example, branched-chain isomers exhibit distinct fragment ions compared to straight-chain forms .

Q. Which statistical models are most robust for analyzing kinetic data on this compound metabolism?

  • Methodological Answer :

  • Mixed-Effects Models : Account for intra-individual variability in longitudinal studies (e.g., repeated sampling during exercise or fasting) .
  • Cluster Analysis : Group metabolites with similar kinetic behaviors (e.g., hierarchical clustering of time-course acylcarnitine data) .
  • Machine Learning : Train classifiers (e.g., random forests) to predict metabolic outcomes based on this compound dynamics .

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